molecular formula C10H11Br B2374879 (E)-beta-Bromo-2,4-dimethylstyrene CAS No. 1574365-89-1

(E)-beta-Bromo-2,4-dimethylstyrene

Cat. No.: B2374879
CAS No.: 1574365-89-1
M. Wt: 211.102
InChI Key: XJUXMKBPSJZIFF-UHFFFAOYSA-N
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Description

(E)-beta-Bromo-2,4-dimethylstyrene is an organic compound characterized by the presence of a bromine atom attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-beta-Bromo-2,4-dimethylstyrene typically involves the bromination of 2,4-dimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4-dimethylstyrene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-beta-Bromo-2,4-dimethylstyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted styrene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding dehalogenated styrene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

The major products formed from these reactions include various substituted styrenes, epoxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-beta-Bromo-2,4-dimethylstyrene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It may be utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: Researchers use it to study the effects of brominated styrenes on biological systems and their potential as bioactive agents.

Mechanism of Action

The mechanism of action of (E)-beta-Bromo-2,4-dimethylstyrene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its bromine atom can participate in halogen bonding, influencing the compound’s bioactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-beta-Bromo-2,4-dimethylstyrene: Characterized by the presence of a bromine atom and two methyl groups on the styrene backbone.

    (E)-beta-Chloro-2,4-dimethylstyrene: Similar structure but with a chlorine atom instead of bromine.

    (E)-beta-Iodo-2,4-dimethylstyrene: Contains an iodine atom in place of bromine.

Uniqueness

This compound is unique due to the specific reactivity of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its properties differ from those of its chloro and iodo counterparts, offering distinct advantages in certain applications.

Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUXMKBPSJZIFF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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